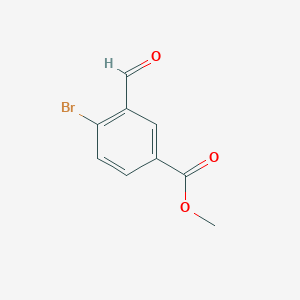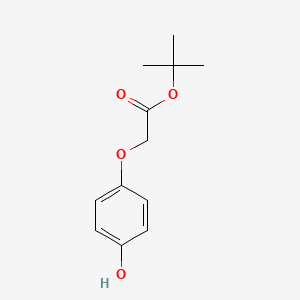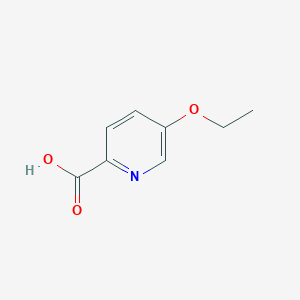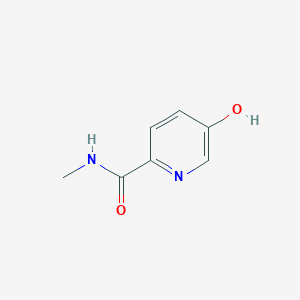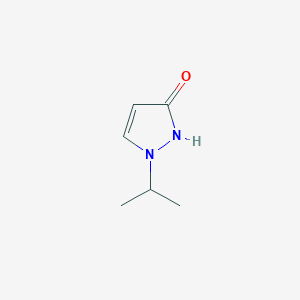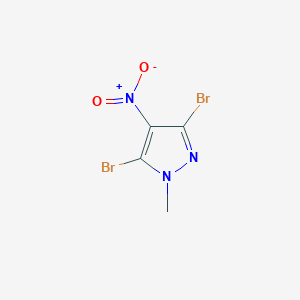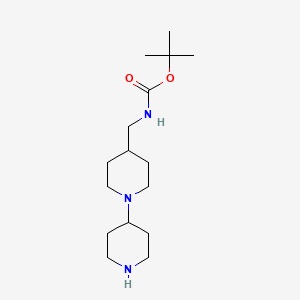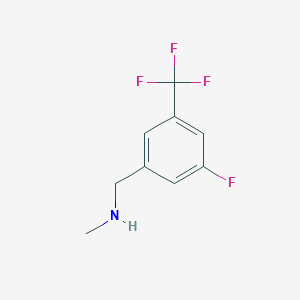
1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine involves various starting materials and catalytic processes. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under trifluoromethanesulfonic acid catalysis, followed by reduction with reductive iron and hydrochloric acid . Another study reported the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides using 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate as starting materials . Additionally, a monosubstituted benzene-1,2-diamine building block was prepared from commercially available 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal and molecular structure of 1-phenyl-1-fluoro-5-methylquasisilatrane was investigated by X-ray diffraction, revealing a slightly distorted trigonal bipyramid coordination polyhedron around the silicon atom . This structural analysis is crucial for understanding the chemical behavior and potential applications of such compounds.
Chemical Reactions Analysis
The chemical reactivity of these compounds is diverse. The fluorinated polyimides derived from the synthesized diamine monomer show solubility in polar organic solvents and exhibit good thermal stability, which is significant for their application in high-performance materials. The herbicidal activity of the synthesized N-phenoxyacetamide derivatives was evaluated, with some compounds showing good activity against dicotyledonous weeds . The protolytic and complexation properties of 3,3,3-trifluoro-N'-(3-trifluoromethylphenyl)-1,2-propanediamine and its derivatives were studied, indicating that only the aliphatic amino group can be protonated in aqueous solutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The fluorinated polyimides exhibit outstanding mechanical properties, such as tensile strengths of 68–89 MPa and initial moduli of 2.14–2.19 GPa . The stability constants of transition metal complexes with ligands derived from 3,3,3-trifluoro-N'-(3-trifluoromethylphenyl)-1,2-propanediamine were determined, showing increased stability and selectivity towards Cu2+ ions with an increase in the number of N-carboxyethyl groups .
Scientific Research Applications
Synthesis and Characterization of Novel Polyimides
Research has led to the development of novel fluorinated aromatic diamine monomers and fluorine-containing polyimides. These materials demonstrate excellent solubility in polar organic solvents, commendable thermal stability, and outstanding mechanical properties, making them potentially useful in various industrial applications (Yin et al., 2005).
Development of Water-Soluble Neurokinin-1 Receptor Antagonists
Studies have reported the synthesis of high-affinity, orally active neurokinin-1 receptor antagonists that show significant pre-clinical efficacy in models relevant to emesis and depression. These compounds have been designed for both intravenous and oral clinical administration (Harrison et al., 2001).
Chemical Synthesis Advances
Efficient and practical synthesis methods have been developed for various compounds featuring the 1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine structure. These methods enable the production of complex molecules for potential use in pharmaceuticals and other applications (Vaid et al., 2012).
Biological Activity of Pyrimidine Linked with Morpholinophenyl Derivatives
Novel pyrimidine derivatives linked with morpholinophenyl structures have been synthesized and demonstrated significant larvicidal activity. This indicates potential applications in pest control and related fields (Gorle et al., 2016).
Inhibitors of NF-kappaB and AP-1 Gene Expression
Compounds have been synthesized that inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. These inhibitors have potential therapeutic applications in treating diseases where these transcription factors are implicated (Palanki et al., 2000).
Exploration of the Goldilocks Effect in Inhibitor Design
Research has explored the balance of pKa and steric effects in the design of inhibitors, specifically targeting phenylethanolamine N-methyltransferase (PNMT). This work highlights the delicate balance required in drug design for achieving potency and selectivity (Grunewald et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to 3-fluoro-5-(trifluoromethyl)phenyl isocyanate , which is an organic building block containing an isocyanate group . Isocyanates are known to react with a variety of biological targets, including amines, alcohols, and thiols, which are abundant in biological systems.
properties
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-14-5-6-2-7(9(11,12)13)4-8(10)3-6/h2-4,14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHXOUCKAXRBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630990 | |
| Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
690653-23-7 | |
| Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





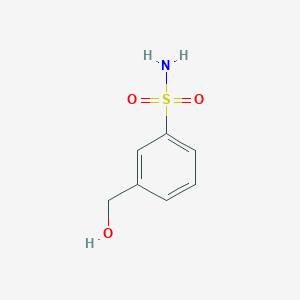
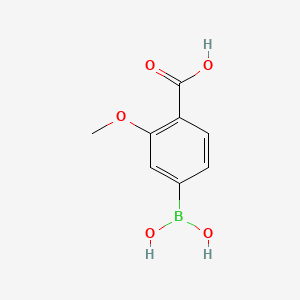
![5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide](/img/structure/B1322969.png)
